N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a benzothiazole ring fused to a tetrahydrobenzo[b]thiophene core, linked via an acetamide group to a 1,3-dioxoisoindoline moiety. While direct data on its synthesis or biological activity are unavailable in the provided evidence, its structural framework aligns with derivatives reported in studies of antimicrobial, antitumor, and antinociceptive agents . The tetrahydrobenzo[b]thiophene scaffold is known to enhance metabolic stability and binding affinity in drug design, while the benzothiazole and dioxoisoindolinyl groups may contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTQWRPZQXNDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Indoline Derivative : The initial reaction involves the transformation of indoline into a suitable carbonyl derivative.
- Cyclization : This step forms the tetrahydrobenzo[b]thiophene ring through a cyclization reaction with appropriate thiophenol derivatives.
- Final Coupling : The product is then coupled with an acetamide derivative to yield the target compound.
These synthetic methods have been optimized for yield and purity, which are crucial for subsequent biological evaluations.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various derivatives containing the benzo[d]thiazole and tetrahydrobenzo[b]thiophene moieties. For instance:
- Case Study 1 : A related compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with a GI50 value of approximately 10.9 µM, indicating its potential as an anticancer agent .
- Case Study 2 : Another derivative exhibited a GI50 of 66.6 µM against NCI-H460 lung cancer cells, showcasing selective activity against different tumor types .
These findings suggest that modifications to the molecular structure can enhance specificity and potency against various cancer cell lines.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:
- α-Glucosidase and Urease Inhibition : A study reported that certain analogues showed IC50 values as low as 2.50 µM against α-glucosidase, outperforming standard inhibitors like acarbose (IC50 = 5.30 µM) . This highlights its potential for managing diabetes by inhibiting carbohydrate absorption.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substituents significantly influence biological activity:
| Compound | Substituent | IC50 (α-glucosidase) | IC50 (Urease) |
|---|---|---|---|
| Compound 6 | -CF3 | 2.50 ± 0.30 µM | 14.30 ± 3.90 µM |
| Compound 7 | -F, -OH | 3.20 ± 0.10 µM | 19.20 ± 0.10 µM |
| Compound 12 | -OH | 3.50 ± 0.10 µM | 22.30 ± 0.80 µM |
The presence of electron-withdrawing groups such as trifluoromethyl (-CF3) enhances enzyme binding affinity through improved hydrogen bonding interactions .
Comparison with Similar Compounds
Structural and Molecular Comparison
*Molecular weight estimated using analogous compounds as references.
Key Differences in Substituents and Activity
Benzothiazole vs. Nitrobenzothiazole: The nitro group in and enhances electron-withdrawing effects, improving binding to pain receptors (e.g., antinociception) or kinase active sites (e.g., VEGFR-2 inhibition) .
Thiadiazole vs.
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Nitro or cyano substituents (e.g., ) enhance bioactivity by modulating electron density and binding affinity .
- Heterocyclic Linkers : Thiadiazole and dioxoisoindoline groups influence solubility and target selectivity. Thiadiazole improves kinase inhibition, while dioxoisoindoline may favor CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
